2-Bromo-3-methoxynaphthalene CAS number 68251-77-4
2-Bromo-3-methoxynaphthalene CAS number 68251-77-4
An In-Depth Technical Guide to 2-Bromo-3-methoxynaphthalene (CAS: 68251-77-4)
Abstract and Overview
This technical guide provides a comprehensive scientific overview of 2-Bromo-3-methoxynaphthalene, CAS number 68251-77-4. As a key organobromide intermediate, this compound serves as a versatile building block in modern organic synthesis. Its utility is primarily derived from the strategic placement of the bromo and methoxy functionalities on the naphthalene core. The bromine atom at the 2-position acts as an excellent leaving group for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, while the methoxy group at the 3-position modulates the electronic properties of the aromatic system.
This document is intended for researchers, chemists, and drug development professionals. It details the physicochemical properties, a validated synthesis protocol, comprehensive spectroscopic data, and core applications of 2-Bromo-3-methoxynaphthalene, with a focus on its role in Suzuki-Miyaura coupling reactions. All protocols and data are supported by authoritative references to ensure scientific integrity and reproducibility.
Chemical Structure:
| Identifier | Value |
| IUPAC Name | 2-Bromo-3-methoxynaphthalene |
| CAS Number | 68251-77-4 |
| Molecular Formula | C₁₁H₉BrO |
| Molecular Weight | 237.10 g/mol [1] |
| InChI Key | FQYNCRHPLKvPAU-UHFFFAOYSA-N |
Physicochemical Properties
This compound is typically supplied as a stable, crystalline solid. Its hydrophobic naphthalene core dictates its solubility profile, favoring organic solvents over aqueous media.
| Property | Value | Source(s) |
| Appearance | White to off-white solid/powder | [2][3] |
| Melting Point | 69-71 °C | [4] |
| Boiling Point | 319.2 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Soluble in organic solvents (THF, Dichloromethane, Ethanol); Limited solubility in water. | [2] |
| Density | 1.448 g/cm³ (Predicted) | [4] |
Synthesis and Purification
The synthesis of 2-Bromo-3-methoxynaphthalene is efficiently achieved through directed ortho-metalation followed by halogenation. This approach offers excellent regioselectivity, which can be challenging to achieve with direct electrophilic bromination of 2-methoxynaphthalene.
Detailed Experimental Protocol: Lithiation and Bromination
This protocol is based on a verified peer-reviewed procedure.[2][3] The core of this method involves the deprotonation at the 3-position of 2-methoxynaphthalene using a strong organolithium base, followed by quenching the resulting aryl lithium species with an electrophilic bromine source.
Reagents and Materials:
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2-Methoxynaphthalene (1.0 equiv)
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n-Butyllithium (nBuLi) in hexanes (1.1 equiv)
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1,2-Dibromoethane (1.3 equiv)
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Anhydrous Tetrahydrofuran (THF)
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Hexane (for recrystallization)
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Standard Schlenk line glassware, syringes, and magnetic stirrer
Step-by-Step Procedure:
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Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add 2-methoxynaphthalene (5.0 mmol, 0.79 g). Dissolve it in 10 mL of anhydrous THF.
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium solution (1.67 M in hexane, 3 mL, 5.3 mmol) dropwise via syringe. Maintain the temperature at -78 °C and stir the mixture for 1 hour.
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Scientific Rationale: The methoxy group directs the deprotonation to the adjacent C3 position. The low temperature is critical to prevent side reactions and ensure the stability of the aryllithium intermediate.
-
-
Bromination: While maintaining the temperature at -78 °C, add 1,2-dibromoethane (6.9 mmol, 1.30 g) to the reaction mixture. Stir for an additional 2 hours at this temperature.
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Scientific Rationale: 1,2-Dibromoethane serves as a safe and effective electrophilic bromine source to quench the aryllithium species, forming the C-Br bond.
-
-
Quenching and Workup: Slowly warm the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
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Recrystallization: Purify the crude solid by recrystallization from hot hexane to afford 2-Bromo-3-methoxynaphthalene as a pure white solid.[2][3] (Reported Yield: 73%[2][3]).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-3-methoxynaphthalene.
Spectroscopic and Analytical Data
Structural confirmation is paramount. The following section details the expected analytical data for verifying the identity and purity of the synthesized compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides unambiguous confirmation of the substitution pattern on the naphthalene ring. The data presented below is experimentally determined and sourced from peer-reviewed literature.[2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.06 | Singlet | - | 1H, Aromatic (H1) |
| 7.71 | Doublet of Doublets | 13.0, 8.2 | 2H, Aromatic (H5, H8) |
| 7.51–7.42 | Multiplet | - | 1H, Aromatic (H6 or H7) |
| 7.40–7.32 | Multiplet | - | 1H, Aromatic (H7 or H6) |
| 7.16 | Singlet | - | 1H, Aromatic (H4) |
| 4.01 | Singlet | - | 3H, Methoxy (-OCH₃) |
| Solvent: Chloroform-d (CDCl₃), Spectrometer Frequency: 400 MHz |
¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy
While detailed experimental data for ¹³C NMR, MS, and IR are not consistently available in public databases, the expected characteristics are outlined below. This data should be acquired experimentally for comprehensive characterization.
| ¹³C NMR | Expected Data |
| Description | The spectrum should show 11 distinct carbon signals: 10 for the aromatic naphthalene core and 1 for the methoxy carbon. |
| Typical Shifts | Aromatic carbons: ~110-155 ppm; Methoxy carbon: ~55-60 ppm. |
| Mass Spectrometry | Expected Data |
| Technique | Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS). |
| Molecular Ion (M⁺) | A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) is expected at m/z 236 and 238. |
| Infrared Spectroscopy | Expected Data |
| Technique | Attenuated Total Reflectance (ATR) or KBr pellet. |
| Key Peaks (cm⁻¹) | ~3050 (Aromatic C-H stretch), ~2950, 2850 (Aliphatic C-H stretch of -OCH₃), ~1600, 1500 (Aromatic C=C stretch), ~1250 (Aryl-O stretch), ~650 (C-Br stretch). |
Reactivity and Applications in Organic Synthesis
2-Bromo-3-methoxynaphthalene is a valuable intermediate primarily utilized in palladium-catalyzed cross-coupling reactions. Its utility is foundational for constructing complex molecular architectures, particularly in the fields of materials science and medicinal chemistry.[2][5]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. 2-Bromo-3-methoxynaphthalene serves as an ideal aryl halide partner, coupling with various arylboronic acids or esters. This reaction has been explicitly demonstrated in the literature.[2]
General Reaction Scheme:
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is a generalized procedure adapted from a published methodology for this specific substrate.[2]
Reagents and Materials:
-
2-Bromo-3-methoxynaphthalene (1.0 equiv)
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Arylboronic Acid (e.g., Phenylboronic Acid, 1.5 equiv)
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Palladium Catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)
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Base (e.g., K₂CO₃, 3.0 equiv)
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Degassed Solvent System (e.g., EtOH/Toluene/Water, 1:1:1)
Step-by-Step Procedure:
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Reaction Setup: To a Schlenk flask, add 2-Bromo-3-methoxynaphthalene (1.0 mmol, 237 mg), phenylboronic acid (1.5 mmol, 183 mg), K₂CO₃ (3.0 mmol, 414 mg), and Pd(PPh₃)₄ (0.025 mmol, 29 mg).
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Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
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Solvent Addition: Add the degassed solvent mixture (e.g., 6 mL of 1:1:1 EtOH/Toluene/H₂O) via syringe.
-
Scientific Rationale: A degassed, multiphasic solvent system is often crucial for Suzuki couplings. The aqueous phase is necessary to dissolve the inorganic base, which activates the boronic acid for transmetalation. The organic phase dissolves the substrate and catalyst.
-
-
Reaction: Heat the mixture to 90 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
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Workup: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and wash with 1M NaOH solution. Extract the aqueous phase with DCM.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting residue by silica gel column chromatography to yield the desired biaryl product.
Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Safety, Handling, and Storage
As with all laboratory chemicals, 2-Bromo-3-methoxynaphthalene should be handled by trained personnel in a well-ventilated fume hood.
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Hazard Classification: GHS information indicates the compound causes skin irritation (H315).[4]
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
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Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents.
References
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Wang, Z., et al. (2020). Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols. Molecules, 25(15), 3373. Available at: [Link]
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Fine Chemical Intermediates. (n.d.). Applications of Naphthalene Derivatives: Focus on 2-Bromo-3-methoxynaphthalene. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Iron Catalysis. Retrieved from [Link]
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Anamimoghadam, O. (2015). Electronically Stabilized Nonplanar Phenalenyl Radical and Its Planar Isomer. Journal of the American Chemical Society, 137(46), 14944–14951. Available at: [Link]
